molecular formula C16H20N2O3 B2520172 N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953203-33-3

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2520172
CAS No.: 953203-33-3
M. Wt: 288.347
InChI Key: IYUZCXPBEDSNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core structure substituted with a 3-methoxyphenyl group at the 5-position and an N-butyl acetamide chain at the 3-position. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, known for its potential as a key pharmacophore in various biologically active compounds. This specific molecule, featuring a methoxyphenyl moiety, may be of significant interest in early-stage pharmacological research for exploring structure-activity relationships (SAR). Compounds with similar structural features, such as other methoxyphenyl-substituted acetamides, are frequently investigated in scientific research for their potential interactions with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all in vitro and in vivo experimental use should comply with local and federal regulations.

Properties

IUPAC Name

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-8-17-16(19)11-13-10-15(21-18-13)12-6-5-7-14(9-12)20-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZCXPBEDSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the reaction of 3-methoxybenzoyl chloride with N-butylamine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The butyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated heterocyclic compounds.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2-Oxazole - 5-(3-Methoxyphenyl)
- N-butyl acetamide
Not explicitly reported -
2-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide 1,2-Oxazole - 5-(3-Methoxyphenyl)
- N-(pyridin-4-ylmethyl) acetamide
Undisclosed (structural focus)
N-(5-(4-Methoxyphenyl)-pyridin-2-yl)-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) 1,3,4-Oxadiazole - 4-Methoxyphenyl
- Sulfanyl-linked oxadiazole
IC50: 4.6 μM (PANC-1), 2.2 μM (HepG2)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole - 3-Methoxyphenyl
- Trifluoromethyl
Patent-derived (pharmacological potential)
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-Oxazole - 4-Fluorophenyl
- Cyclohexyl(methyl)amino
Screening compound (undisclosed activity)
Key Observations:
  • Replacement of methoxy with fluorine (e.g., 4-fluorophenyl in ) introduces electron-withdrawing effects, altering solubility and target affinity .
  • N-Substituent Variations: The N-butyl group in the target compound may confer higher lipophilicity compared to the pyridinylmethyl group in , impacting membrane permeability . Bulky substituents like cyclohexyl(methyl)amino () could sterically hinder interactions but improve metabolic stability .
Characterization Techniques :
  • Spectroscopy : 1H/13C NMR (e.g., δ 2.11 ppm for methyl groups in ), IR (C=O stretch at ~1611 cm⁻¹), and HRMS are standard for confirming acetamide derivatives .
  • X-ray Crystallography : Used in and to resolve stereochemistry and packing interactions .

Biological Activity

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of 3-methoxybenzoyl chloride with N-butylamine in the presence of a base like triethylamine.
  • Cyclization of the resulting intermediate using a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.
  • Purification through recrystallization or chromatography to obtain the final product.

Chemical Structure

The compound's IUPAC name is this compound, with a molecular formula of C16H20N2O3. Its structure features a methoxyphenyl group and an oxazole ring, contributing to its unique chemical properties.

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, influencing their activity and leading to biological effects.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of oxazole derivatives revealed that certain compounds showed strong bactericidal effects against Staphylococcus spp., indicating that this compound could potentially be developed as an antimicrobial agent .

Study 2: Neuroinflammation

Research on neuroinflammatory models has indicated that compounds related to this compound may facilitate neuronal survival and regeneration by influencing neurosteroid synthesis .

Comparison with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, anti-inflammatoryEnzyme modulation
1-methyl-2-(4′-nitrophenyl)indol-3-yl)glyoxylamideHigh affinity for TSPONeuroinflammation imaging
11C]SSR180575Supports neuronal survivalNeuroprotection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.